Cas no 2792217-27-5 (1-Azaspiro[3.3]heptane, 3-(2-propyn-1-yl)-, hydrochloride (1:1))
![1-Azaspiro[3.3]heptane, 3-(2-propyn-1-yl)-, hydrochloride (1:1) structure](https://ja.kuujia.com/scimg/cas/2792217-27-5x500.png)
1-Azaspiro[3.3]heptane, 3-(2-propyn-1-yl)-, hydrochloride (1:1) 化学的及び物理的性質
名前と識別子
-
- 1-Azaspiro[3.3]heptane, 3-(2-propyn-1-yl)-, hydrochloride (1:1)
- EN300-37409064
- 2792217-27-5
- 3-(prop-2-yn-1-yl)-1-azaspiro[3.3]heptane hydrochloride
-
- インチ: 1S/C9H13N.ClH/c1-2-4-8-7-10-9(8)5-3-6-9;/h1,8,10H,3-7H2;1H
- InChIKey: AVHHFBWUSJNGRZ-UHFFFAOYSA-N
- ほほえんだ: N1C2(CCC2)C(CC#C)C1.[H]Cl
計算された属性
- せいみつぶんしりょう: 171.0814771g/mol
- どういたいしつりょう: 171.0814771g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 1
- 重原子数: 11
- 回転可能化学結合数: 1
- 複雑さ: 182
- 共有結合ユニット数: 2
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 12Ų
1-Azaspiro[3.3]heptane, 3-(2-propyn-1-yl)-, hydrochloride (1:1) 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-37409064-0.25g |
3-(prop-2-yn-1-yl)-1-azaspiro[3.3]heptane hydrochloride |
2792217-27-5 | 95.0% | 0.25g |
$905.0 | 2025-03-18 | |
Enamine | EN300-37409064-0.05g |
3-(prop-2-yn-1-yl)-1-azaspiro[3.3]heptane hydrochloride |
2792217-27-5 | 95.0% | 0.05g |
$484.0 | 2025-03-18 | |
Enamine | EN300-37409064-1.0g |
3-(prop-2-yn-1-yl)-1-azaspiro[3.3]heptane hydrochloride |
2792217-27-5 | 95.0% | 1.0g |
$1829.0 | 2025-03-18 | |
Aaron | AR028YHR-1g |
3-(prop-2-yn-1-yl)-1-azaspiro[3.3]heptanehydrochloride |
2792217-27-5 | 95% | 1g |
$2540.00 | 2025-02-17 | |
Aaron | AR028YHR-250mg |
3-(prop-2-yn-1-yl)-1-azaspiro[3.3]heptanehydrochloride |
2792217-27-5 | 95% | 250mg |
$1270.00 | 2025-02-17 | |
1PlusChem | 1P028Y9F-100mg |
3-(prop-2-yn-1-yl)-1-azaspiro[3.3]heptanehydrochloride |
2792217-27-5 | 95% | 100mg |
$845.00 | 2024-05-07 | |
Aaron | AR028YHR-50mg |
3-(prop-2-yn-1-yl)-1-azaspiro[3.3]heptanehydrochloride |
2792217-27-5 | 95% | 50mg |
$691.00 | 2025-02-17 | |
Aaron | AR028YHR-500mg |
3-(prop-2-yn-1-yl)-1-azaspiro[3.3]heptanehydrochloride |
2792217-27-5 | 95% | 500mg |
$1989.00 | 2025-02-17 | |
1PlusChem | 1P028Y9F-500mg |
3-(prop-2-yn-1-yl)-1-azaspiro[3.3]heptanehydrochloride |
2792217-27-5 | 95% | 500mg |
$1827.00 | 2024-05-07 | |
1PlusChem | 1P028Y9F-1g |
3-(prop-2-yn-1-yl)-1-azaspiro[3.3]heptanehydrochloride |
2792217-27-5 | 95% | 1g |
$2323.00 | 2024-05-07 |
1-Azaspiro[3.3]heptane, 3-(2-propyn-1-yl)-, hydrochloride (1:1) 関連文献
-
Ryan Fillingham,Matthew Boon,Shaghraf Javaid,J. Alex Saunders,Franca Jones CrystEngComm, 2021,23, 2249-2261
-
H. V. Rasika Dias,Himashinie V. K. Diyabalanage,Mukunda M. Ghimire,Joshua M. Hudson,Devaborniny Parasar,Chammi S. Palehepitiya Gamage,Shan Li,Mohammad A. Omary Dalton Trans., 2019,48, 14979-14983
-
Zhenwei Wang,Husam N. Alshareef J. Mater. Chem. A, 2018,6, 10176-10183
-
Samuel Bernard,Chrystelle Salameh,Philippe Miele Dalton Trans., 2016,45, 861-873
-
Junwei Yang,Moyun Chen,Ji Ma,Wei Huang,Haoyun Zhu,Yuli Huang,Weizhi Wang J. Mater. Chem. C, 2015,3, 10074-10078
-
Guangchen Li,Tongliang Zhou,Albert Poater,Luigi Cavallo,Steven P. Nolan,Michal Szostak Catal. Sci. Technol., 2020,10, 710-716
-
Aled T. Williams,Paul Farrar,Andrew J. Gallant,Del Atkinson,Chris Groves J. Mater. Chem. C, 2014,2, 1742-1748
-
8. Book reviews
-
Reem Mousa,Shifra Lansky,Gil Shoham,Norman Metanis Chem. Sci., 2018,9, 4814-4820
-
Andrei Palii,Boris Tsukerblat,Sophia Klokishner,Kim R. Dunbar,Juan M. Clemente-Juan,Eugenio Coronado Chem. Soc. Rev., 2011,40, 3130-3156
1-Azaspiro[3.3]heptane, 3-(2-propyn-1-yl)-, hydrochloride (1:1)に関する追加情報
Introduction to 1-Azaspiro[3.3]heptane, 3-(2-propyn-1-yl)-, hydrochloride (1:1) and Its Applications in Modern Medicinal Chemistry
The compound with the CAS number 2792217-27-5, identified as 1-Azaspiro[3.3]heptane, 3-(2-propyn-1-yl)-, hydrochloride (1:1), represents a significant advancement in the field of medicinal chemistry. This compound belongs to a unique class of spirocyclic azaspiranes, which have garnered considerable attention due to their distinct structural framework and potential pharmacological properties. The spirocyclic core of this molecule introduces a rigid conformation that can influence binding interactions with biological targets, making it a valuable scaffold for drug design.
In recent years, the study of azaspiranes has expanded considerably, with researchers exploring their applications in various therapeutic areas. The presence of a propynyl group at the 3-position and the hydrochloride salt form enhance the compound's solubility and bioavailability, which are critical factors in pharmaceutical development. The hydrochloride salt form also ensures better stability and crystallinity, facilitating its use in synthetic and formulation studies.
One of the most compelling aspects of 1-Azaspiro[3.3]heptane, 3-(2-propyn-1-yl)-, hydrochloride (1:1) is its potential as an intermediate in the synthesis of more complex pharmacophores. The spirocyclic structure provides a versatile platform for further functionalization, allowing chemists to modify various substituents while maintaining the core scaffold's integrity. This flexibility has led to several innovative approaches in drug discovery, particularly in targeting neurological and cardiovascular diseases.
Recent studies have highlighted the compound's interaction with enzymes and receptors involved in disease pathways. For instance, modifications to the azaspiro scaffold have shown promise in modulating enzyme activity associated with inflammation and pain management. The propynyl group, in particular, has been identified as a key moiety that can enhance binding affinity to specific biological targets. This has opened new avenues for developing novel therapeutics with improved efficacy and reduced side effects.
The hydrochloride salt form of this compound also plays a crucial role in its pharmacokinetic profile. The chloride ion contributes to improved water solubility, which is essential for oral and intravenous administration. This property makes it particularly suitable for formulations intended for systemic delivery. Additionally, the stability provided by the salt form ensures that the compound remains effective throughout its shelf life, reducing concerns related to degradation during storage.
From a synthetic chemistry perspective, 1-Azaspiro[3.3]heptane, 3-(2-propyn-1-yl)-, hydrochloride (1:1) exemplifies the elegance of spirocyclic chemistry. The synthesis of this compound involves multi-step reactions that showcase the power of modern organic transformations. Researchers have employed transition metal-catalyzed reactions and asymmetric synthesis techniques to achieve high yields and enantiopurity. These advancements not only contribute to the availability of this compound but also set precedents for other complex molecular architectures.
The potential applications of this compound extend beyond traditional pharmaceuticals. In recent years, there has been growing interest in using spirocyclic compounds as building blocks for materials science applications. For example, their rigid structures make them suitable candidates for designing liquid crystals and organic semiconductors. The unique electronic properties of azaspiranes could lead to innovations in display technologies and optoelectronic devices.
Furthermore, the environmental impact of pharmaceutical development has prompted researchers to explore greener synthetic routes for compounds like 1-Azaspiro[3.3]heptane, 3-(2-propyn-1-yl)-, hydrochloride (1:1). Recent studies have demonstrated the use of biocatalysis and flow chemistry techniques to improve sustainability without compromising yield or purity. These approaches align with global efforts to minimize waste and reduce energy consumption in chemical manufacturing.
In conclusion, 1-Azaspiro[3.3]heptane, hydrochloride (1:1) represents a remarkable achievement in medicinal chemistry with its unique structural features and versatile applications. Its potential as a drug intermediate and its role in addressing various therapeutic challenges underscore its importance in modern pharmaceutical research. As our understanding of its properties continues to grow, further innovations are likely to emerge from ongoing studies into this fascinating compound.
2792217-27-5 (1-Azaspiro[3.3]heptane, 3-(2-propyn-1-yl)-, hydrochloride (1:1)) 関連製品
- 2138165-94-1(1-(2,2-dimethylcyclopropyl)methyl-1H-pyrazol-3-amine)
- 90082-73-8(Pine, Pinus mugo pumilio, ext.)
- 2460756-95-8(2-chloro-4-methoxy-5H,6H,7H,8H-pyrido4,3-dpyrimidine hydrochloride)
- 2680893-73-4(methyl 2-{(benzyloxy)carbonyl(methyl)amino}-3-nitropyridine-4-carboxylate)
- 807329-88-0(5-Chloro-2-methoxy-4-pyrimidinamine)
- 2377030-81-2((1R,5S)-1,5-Dimethyl-3-azabicyclo[3.2.0]heptane)
- 113576-31-1((2S)-2-amino-3-propoxypropanoic acid)
- 2138426-37-4(2-Butanone, 4-[(cyclopropylmethyl)amino]-)
- 1396686-29-5(N-benzyl-2-{4-5-(trifluoromethyl)-1,3,4-oxadiazol-2-ylpiperidin-1-yl}acetamide)
- 2411221-37-7(2-Chloro-N-[1-[5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl]propanamide)


